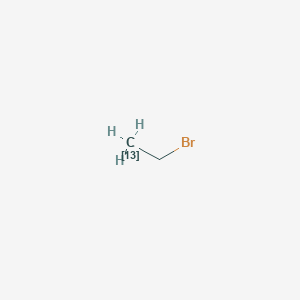

Bromoethane-2-13C

説明

Foundational Principles of Stable Isotope Labeling in Organic Chemistry

Rationale for Carbon-13 Enrichment

Carbon is the fundamental building block of organic molecules. While the most abundant isotope of carbon is ¹²C (approximately 99% natural abundance), it is NMR-inactive due to the absence of a nuclear magnetic moment. libretexts.org Fortunately, the ¹³C isotope, with a natural abundance of about 1.1%, possesses a magnetic dipole moment, making it detectable by NMR spectroscopy. libretexts.org This intrinsic property is the primary rationale for ¹³C enrichment in organic chemistry.

However, the low natural abundance and weaker magnetic moment of ¹³C compared to protons (¹H) mean that NMR signals from ¹³C nuclei are inherently much weaker. libretexts.org To overcome this limitation, chemists synthesize molecules that are artificially enriched with ¹³C at specific or all carbon positions. libretexts.org This enrichment dramatically increases the signal intensity in ¹³C-NMR spectroscopy, allowing for clearer and more rapid data acquisition. oxinst.com This enhanced sensitivity is crucial for a variety of applications, including:

Structural Elucidation: ¹³C-NMR provides information about the number and chemical environment of carbon atoms in a molecule.

Mechanistic Studies: By tracing the position of the ¹³C label from reactant to product, chemists can deduce the pathways of chemical reactions. symeres.com

Metabolic Flux Analysis: In biochemistry, ¹³C-labeled substrates are used to follow metabolic pathways and determine the flow of carbon through a biological system. nih.govfrontiersin.org

The use of broadband decoupling techniques, which "turn off" the coupling between carbon and proton nuclei, simplifies ¹³C-NMR spectra into a series of single peaks, one for each unique carbon atom, further aiding in analysis. libretexts.org

Strategic Importance of Positional Isotopic Specificity: Focus on Bromoethane-2-13C

While uniform labeling of a molecule with ¹³C is useful, the true power of isotopic labeling often lies in positional, or site-specific, specificity. wikipedia.org Position-specific isotope analysis (PSIA) focuses on determining the isotopic composition at a particular atomic position within a molecule. wikipedia.orgresearchgate.net This approach provides a much higher resolution of isotopic information compared to analyzing the average isotopic composition of the entire molecule. nih.govacs.org Chemically identical molecules from different sources or synthesis pathways can exhibit distinct intramolecular isotope distributions, creating a unique "isotopic fingerprint". researchgate.net

This compound (CH₃¹³CH₂Br) is a prime example of a positionally labeled reagent. Here, the ¹³C isotope is specifically located at the C2 (methyl) position, while the C1 (methylene) carbon attached to the bromine atom remains as the natural abundance ¹²C. This specificity is critically important for several reasons:

Distinguishing Reaction Mechanisms: In reactions involving the ethyl group, such as nucleophilic substitution or elimination, the fate of the C2 carbon can be unequivocally tracked. For instance, in studying rearrangement reactions, researchers can determine if the carbon skeleton remains intact or if scrambling occurs between the C1 and C2 positions.

Probing Enzymatic Reactions: In biochemical studies, this compound can be used as a substrate to investigate the mechanisms of enzymes that metabolize alkyl halides. The specific location of the label allows for precise determination of which carbon atom is involved in binding or catalytic transformation.

NMR Signal Assignment: The known position of the ¹³C label simplifies the assignment of signals in the ¹³C-NMR spectrum of the molecule and its reaction products, which can otherwise be a complex task.

The strategic choice to label only the second carbon provides a clear and unambiguous signal for that position, allowing researchers to follow its journey through complex chemical or biological systems without interference from signals originating from other carbon atoms.

Historical Trajectory of Isotopically Labeled Reagents in Mechanistic and Synthetic Studies

The use of isotopes as tracers has a rich history that has paralleled the development of modern chemistry and physics. The groundwork was laid in the early 20th century with the discovery of isotopes by physicists like J.J. Thomson and Francis Aston, whose work on mass spectrographs allowed for the separation and identification of these elemental variants. nih.gov

The pioneering work in applying stable isotopes to biological and organic chemistry was conducted by Rudolf Schoenheimer and David Rittenberg at Columbia University in the 1930s. They began by using deuterium (²H), a stable isotope of hydrogen, to label fatty acids and amino acids. nih.gov By feeding these labeled compounds to mice, they were able to demonstrate for the first time that body constituents are in a constant state of flux, a concept they termed "the dynamic state of body constituents." nih.gov This research overturned the prevailing view of a static metabolic pool and laid the foundation for modern biochemistry.

Following these initial successes with deuterium, the focus expanded to include other stable isotopes, notably ¹⁵N and ¹³C, and the radioactive isotope ¹⁴C, which has a long half-life of 5730 years. nih.govimist.ma The development of synthetic methods to incorporate these isotopes into specific positions within organic molecules became a major area of research. researchgate.net Early methods often relied on using simple, isotopically labeled building blocks like K¹⁴CN or ¹⁴CO₂ in multi-step syntheses. imist.ma These traditional approaches were often laborious and required the introduction of the label at an early stage of the synthesis. imist.ma

The post-war era saw a surge in the use of radioisotopes, particularly ¹⁴C and tritium (³H), due to the ease of their detection through scintillation counting. nih.gov However, the utility of stable isotopes, especially ¹³C, was revitalized with the advent and popularization of Fourier-transform NMR spectroscopy in the 1970s. This powerful analytical technique allowed for the direct observation of the ¹³C nucleus, providing detailed structural and mechanistic information that was inaccessible with radioactive tracers. The ability to precisely locate the isotopic label within a molecule using NMR solidified the role of position-specific stable isotope labeling as an indispensable tool in mechanistic and synthetic studies. wikipedia.orglibretexts.org

特性

IUPAC Name |

bromo(213C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583918 | |

| Record name | Bromo(2-~13~C)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117890-45-6 | |

| Record name | Bromo(2-~13~C)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117890-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromoethane-2-13c

Design and Execution of Carbon-13 Specific Synthetic Routes

The successful synthesis of Bromoethane-2-13C hinges on the careful design of reaction pathways that can incorporate the ¹³C isotope at the desired position with high efficiency and purity.

The choice of the ¹³C labeled precursor is a critical first step. For the synthesis of this compound, a common and effective precursor is Ethanol-2-¹³C (¹³CH₃CH₂OH). sigmaaldrich.com This precursor already contains the ¹³C isotope at the desired methyl group position. The isotopic purity of the precursor is paramount, as it directly influences the isotopic enrichment of the final product. sigmaaldrich.com Suppliers often provide precursors with high isotopic purity, typically around 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com

Isotopic fidelity refers to the retention of the isotopic label at the specific desired position throughout the chemical conversion. High-fidelity reactions are essential to prevent scrambling of the isotope to other positions within the molecule.

A widely used and optimized method for synthesizing this compound from Ethanol-2-¹³C involves reaction with a brominating agent. A common laboratory-scale synthesis involves the reaction of the labeled ethanol with a mixture of sodium bromide and sulfuric acid. fishersci.nlfishersci.co.ukwikipedia.orggoogle.com

A typical reaction scheme is as follows:

¹³CH₃CH₂OH + NaBr + H₂SO₄ → ¹³CH₃CH₂Br + NaHSO₄ + H₂O

In this reaction, sulfuric acid protonates the hydroxyl group of the ethanol, making it a good leaving group (water). The bromide ion from sodium bromide then acts as a nucleophile, attacking the ethyl group and displacing the water molecule to form bromoethane.

The reaction conditions are optimized to maximize the yield and purity of the this compound. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants. For instance, the reaction is often carried out at a controlled temperature, and the product is distilled from the reaction mixture. google.com

Another approach involves the use of phosphorus tribromide (PBr₃) as the brominating agent. This method is also effective for converting alcohols to alkyl bromides.

3 ¹³CH₃CH₂OH + PBr₃ → 3 ¹³CH₃CH₂Br + H₃PO₃

This reaction is generally clean and provides good yields of the desired product.

Precursor Selection and Isotopic Fidelity

Analytical Verification of Isotopic Purity and Positional Enrichment

After synthesis, it is crucial to verify the isotopic purity and the specific position of the ¹³C label in the this compound molecule. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of the sample. lcms.czresearchgate.net The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to the increased mass due to the ¹³C isotope. sigmaaldrich.com For bromoethane, which has two bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show a characteristic pattern. The presence of the ¹³C isotope will shift the relevant peaks by one mass unit. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful technique for confirming the position of the ¹³C label. walisongo.ac.id In the ¹³C NMR spectrum of this compound, the signal corresponding to the carbon at the second position will show a large intensity due to the high enrichment of ¹³C at this position. The carbon-carbon coupling between the ¹³C at position 2 and the ¹²C at position 1 can also be observed, further confirming the isotopic position. Proton NMR (¹H NMR) can also be used, as the protons attached to the ¹³C-labeled carbon will show coupling to the ¹³C nucleus.

The combination of these analytical methods provides a comprehensive verification of the successful synthesis of this compound with high isotopic and positional purity.

Advanced Synthetic Techniques for Isotope Incorporation

While the direct synthesis from a labeled precursor like Ethanol-2-¹³C is efficient, other advanced methods for isotope incorporation are continuously being developed. These techniques often aim to introduce the isotope at a late stage of the synthesis, which can be more economical and versatile. researchgate.netacs.org

One such advanced strategy involves Grignard reagents. For instance, a Grignard reagent could be prepared from a ¹³C-labeled methyl halide (e.g., ¹³CH₃I). This Grignard reagent, ¹³CH₃MgI, could then be reacted with a suitable electrophile to build the carbon skeleton of bromoethane. While more complex for a small molecule like bromoethane, this approach is valuable for synthesizing more complex isotopically labeled molecules. gatech.edusciencemadness.orgchemspider.com

Palladium-catalyzed cross-coupling reactions are another modern tool for forming carbon-carbon bonds and can be adapted for isotope labeling. rsc.org These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex labeled compounds.

Advanced Analytical Applications of Bromoethane-2-13c

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a primary technique for determining the structure of organic molecules. uobabylon.edu.iq The use of ¹³C labeling, as in Bromoethane-2-13C, provides direct information about the carbon skeleton of a molecule. bhu.ac.in While the natural abundance of ¹³C is only about 1.1%, isotopic enrichment to 99 atom % ¹³C in a specific position, such as the C-2 of bromoethane, dramatically enhances the signal for that carbon, facilitating more detailed analysis. bhu.ac.insigmaaldrich.comorgchemboulder.com

The ¹³C NMR spectrum of unlabeled bromoethane shows two distinct signals, corresponding to the two different carbon environments in the molecule: the methyl carbon (CH₃) and the methylene carbon (CH₂Br). docbrown.infoocr.org.uk In this compound ([¹³CH₃]CH₂Br), the signal for the labeled C-2 carbon is significantly intensified. sigmaaldrich.comsigmaaldrich.com The chemical shift, measured in parts per million (ppm) relative to a standard like tetramethylsilane (TMS), provides information about the electronic environment of the nucleus. docbrown.infottu.edu

| Carbon Position | Typical Chemical Shift (ppm) in CDCl₃ |

| C-1 (-CH₂Br) | 27.9 |

| C-2 (-CH₃) | 19.4 |

| Data sourced from ChemicalBook and OCR Chemistry B Topic Activity 2. ocr.org.ukchemicalbook.com |

The electronegative bromine atom significantly influences the chemical shifts of the carbon atoms in bromoethane. docbrown.info It withdraws electron density from the adjacent C-1 carbon, causing it to be "deshielded" and to resonate at a lower field (higher ppm value) compared to the C-2 carbon. ttu.edu The effect decreases with distance, so the C-2 carbon is less affected by the bromine atom than the C-1 carbon. docbrown.info This trend is a key principle in interpreting ¹³C NMR spectra, where atoms closer to electron-withdrawing groups typically have larger chemical shifts. ttu.edu

Spin-spin coupling provides information about the connectivity of atoms within a molecule. libretexts.org In ¹³C NMR, coupling can occur between a ¹³C nucleus and adjacent protons. While proton-decoupled spectra are common to simplify the output to single lines for each carbon, proton-coupled spectra reveal these interactions. orgchemboulder.com

For this compound, vicinal coupling (a three-bond coupling, ³JCH) would be observed between the labeled C-2 nucleus and the two protons on the C-1 carbon (-CH₂Br). This interaction would split the C-2 signal. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides structural information. libretexts.org Typical values for three-bond H-C-C-C coupling are in the range of 0-60 Hz. bhu.ac.in Analysis of these coupling patterns can help confirm the structure and conformation of the molecule.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are fast on the NMR timescale, such as conformational changes or fluxional processes in organometallic complexes. ucl.ac.uk Isotopic labeling with ¹³C is highly advantageous for these studies because the wider chemical shift range of ¹³C NMR allows for the study of faster dynamic processes compared to ¹H NMR. uvic.ca

For instance, in studies of restricted bond rotation, such as in dimethylformamide (DMFA), the two methyl groups are in different chemical environments at low temperatures. ucl.ac.uk As the temperature increases, the rate of rotation around the C-N bond increases, causing the two distinct signals to broaden and eventually coalesce into a single sharp peak at high temperatures. ucl.ac.uk Using a ¹³C-labeled compound like this compound in studies of dynamic processes allows researchers to track the specific labeled site, providing clearer data on the kinetics of the exchange process. ucl.ac.uk

The distinct and enhanced signal from a ¹³C-labeled compound makes it an excellent tracer for analyzing complex mixtures or monitoring the progress of a chemical reaction. acs.orgcortecnet.com When this compound is used as a reactant, the labeled carbon can be followed throughout the reaction, allowing for the unambiguous identification of products containing that carbon atom.

For example, in a nucleophilic substitution (S_N2) reaction where bromoethane is a starting material, the progress can be monitored by observing the disappearance of the reactant's ¹³C signal and the appearance of the product's corresponding ¹³C signal. acs.orgpearson.com This provides real-time kinetic data and helps to elucidate the reaction mechanism. u-tokyo.ac.jp This method is particularly useful in complex reaction mixtures where signals from other components might overlap and obscure the analysis of unlabeled compounds.

Influence of Electronegative Bromine on C-2 Chemical Shift

Dynamic NMR Studies with Carbon-13 Labels

Mass Spectrometry (MS) in Isotopic Tracer Experiments

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which can determine the molecular weight and elemental composition of a compound. whitman.edu When bromoethane is analyzed, its mass spectrum shows two molecular ion peaks of almost equal intensity at m/z 108 and 110. docbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. docbrown.info

The use of this compound as an isotopic tracer introduces a predictable mass shift. sigmaaldrich.com The molecular weight of this compound is 109.96, one mass unit higher than the most common isotopologue of unlabeled bromoethane (¹²C₂H₅⁷⁹Br). sigmaaldrich.comnih.gov In a mass spectrometry experiment, this results in a molecular ion peak (M+1) that is clearly distinguishable from the unlabeled compound. docbrown.info This allows it to be used as an internal standard or to trace the path of the ethyl group in fragmentation studies or metabolic pathways. inchem.orgacs.org The fragmentation pattern would also shift accordingly; for example, the ethyl cation fragment ([CH₃CH₂]⁺) would appear at m/z 30 for [¹³CH₃CH₂]⁺ instead of the usual m/z 29. docbrown.info

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for analyzing isotopically labeled compounds like this compound. This technique allows for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the differentiation of molecules with very similar masses. When this compound is analyzed, the presence of the stable isotope ¹³C, in addition to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), creates a unique and predictable isotopic pattern in the mass spectrum. acs.orgdocbrown.infonih.gov

The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br. docbrown.info This results in a characteristic M+2 peak in the mass spectrum of a brominated compound, where M is the molecular ion containing ⁷⁹Br. docbrown.infowhitman.edu For standard bromoethane (CH₃CH₂Br), the molecular ion peaks appear at m/z 108 (for ¹²C₂H₅⁷⁹Br) and 110 (for ¹²C₂H₅⁸¹Br), with nearly equal intensities. docbrown.infochegg.com

In this compound (CH₃¹³CH₂Br), the single ¹³C atom increases the mass of the molecule by approximately one mass unit compared to the unlabeled compound. This results in a shift of the isotopic cluster. The predicted molecular ion peaks for this compound would therefore be at m/z 109 (for ¹²C¹³CH₅⁷⁹Br) and 111 (for ¹²C¹³CH₅⁸¹Br). The high resolution of modern mass spectrometers allows for the clear distinction of these peaks from those of the unlabeled compound and from other potential isobaric interferences. rsc.org

The analysis of these distinct isotopic patterns is not only used for confirming the identity and successful labeling of the compound but also serves as the basis for more complex analytical techniques. acs.org Algorithms and computational tools have been developed to screen HRMS data for specific isotopic profiles, including those of brominated and chlorinated compounds, by matching experimental data to theoretical isotopic models. acs.orgdtu.dk This allows for the targeted detection and identification of labeled compounds within complex biological or environmental matrices. oup.com

Table 1: Predicted m/z Values for Molecular Ions of Bromoethane Isotopologues

| Compound | Molecular Formula | m/z of [M]⁺ (with ⁷⁹Br) | m/z of [M+2]⁺ (with ⁸¹Br) |

| Bromoethane | ¹²C₂H₅Br | 108 | 110 |

| This compound | ¹²C¹³CH₅Br | 109 | 111 |

Coupling with Chromatography for Labeled Metabolite Identification

To analyze complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.net This combination, known as GC-MS or LC-MS, separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. The use of this compound as a stable isotope tracer in these workflows significantly enhances the ability to identify its metabolites in complex biological systems. nih.govdoi.org

Stable isotope labeling is a powerful technique in metabolomics for tracking the metabolic fate of a compound. nih.govdoi.org When a ¹³C-labeled compound like this compound is introduced into a biological system, it and its subsequent metabolites will contain the ¹³C label. This "mass tag" allows the labeled metabolites to be distinguished from the thousands of endogenous, unlabeled molecules in a biological sample. nih.gov

In a typical LC-MS or GC-MS experiment, the mass spectrometer can be set to specifically look for the characteristic isotopic patterns of the labeled compound and its expected metabolites. nih.gov For example, if bromoethane is metabolized through conjugation with glutathione, the resulting metabolite will be heavier by one mass unit if it was formed from this compound compared to the unlabeled form. This mass shift, along with the distinctive bromine isotope pattern, provides strong evidence for the identification of the metabolite. nih.gov

Recent advancements in analytical instrumentation and data processing have further improved the utility of this approach. rsc.org High-resolution mass spectrometry can provide the elemental composition of a metabolite, while tandem mass spectrometry (MS/MS) can be used to fragment the metabolite and obtain structural information, further confirming its identity. researchgate.net The coupling of chromatography with HRMS is a state-of-the-art technique for the targeted isotopic analysis of volatile and non-volatile analytes, making it invaluable for studying the metabolism of compounds like this compound. nih.govresearchgate.net

Applications in Advanced Organic Synthesis Research

Bromoethane-2-13C as a Precision Labeled Building Block.isotope.com

The defining feature of bromoethane-2-¹³C is the presence of a ¹³C atom at the methyl group ([¹³CH₃]CH₂Br). nih.gov This specific labeling transforms it from a simple ethylating agent into a sophisticated probe for tracking carbon atoms through reaction sequences. iarc.frnih.gov This precision allows researchers to gain insights into reaction mechanisms and the metabolic pathways of labeled molecules.

Directed Labeling for Target Molecule Elucidation

The primary application of bromoethane-2-¹³C is in directed labeling, a technique crucial for elucidating the structure and formation of target molecules. By introducing the ¹³C-labeled ethyl group, researchers can follow its path and final position within a larger molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ckisotopes.comresearchgate.net

This approach is particularly powerful for:

Mechanistic Studies: Confirming the pathways of chemical reactions by tracking the movement and bonding of the labeled carbon.

Metabolic Pathway Analysis: In biochemical research, it can be used to trace the metabolism of ethyl-containing compounds within biological systems. nih.gov

Structural Assignment: Aiding in the definitive identification of complex molecular structures where the position of an ethyl group might otherwise be ambiguous.

For instance, in the synthesis of complex organic molecules, if bromoethane-2-¹³C is used as a starting material, the location of the ¹³C label in the final product can confirm a proposed reaction mechanism over another. rsc.org

Synthesis of Isotopically Enriched Small Molecules and Intermediates.chegg.comfiveable.me

Bromoethane-2-¹³C is a key reagent for synthesizing a variety of isotopically enriched small molecules and intermediates. These labeled compounds are themselves valuable starting materials for more complex syntheses or are used directly in various research applications. isotope.comnih.govchegg.com The introduction of the ¹³C-labeled ethyl group is typically achieved through nucleophilic substitution reactions (Sₙ2), where the bromide acts as a good leaving group. youtube.com

A common strategy involves the reaction of bromoethane-2-¹³C with a nucleophile to introduce the labeled ethyl group. For example, it can be used to create ¹³C-labeled ethers, thioethers, amines, and extended carbon chains. youtube.com These labeled intermediates are essential for studies that require precise monitoring of molecular transformations. fiveable.me

Integration into Multi-Step Synthetic Strategies

The true power of bromoethane-2-¹³C becomes evident in its integration into multi-step synthetic strategies. fiveable.mesolubilityofthings.com Organic synthesis often requires a sequence of reactions to build up a complex target molecule from simpler precursors. scribd.com The ability to introduce a labeled ethyl group at a specific point in the synthesis and track it through subsequent steps is invaluable. libretexts.org

Key considerations for integration include:

Retrosynthetic Analysis: When planning a synthesis, chemists can identify strategic points where the introduction of a labeled fragment like the one from bromoethane-2-¹³C would provide the most useful information. solubilityofthings.com

Functional Group Compatibility: The reactivity of the bromoethane must be compatible with the functional groups present in the intermediate molecules of the synthesis.

An example of a multi-step synthesis could involve the initial alkylation of a substrate with bromoethane-2-¹³C, followed by a series of transformations such as cyclizations, oxidations, or reductions to build the final complex, labeled molecule. libretexts.org

Development of Novel Methodologies for Labeled Compound Derivatization

The use of bromoethane-2-¹³C also drives the development of new methods for the derivatization of labeled compounds. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are better suited for a specific analytical method or to enhance its reactivity. researchgate.net

Research in this area focuses on creating novel and efficient ways to:

Introduce the ¹³C-labeled ethyl group onto a wider range of molecules.

Perform subsequent chemical transformations on the labeled molecules without losing or scrambling the isotopic label.

Develop new analytical techniques that can take advantage of the specific labeling pattern. researchgate.net

For example, new catalytic methods are being explored to facilitate the coupling of bromoethane-2-¹³C with challenging substrates, expanding the library of available ¹³C-labeled building blocks. rsc.org

Future Prospects and Interdisciplinary Research Frontiers

Advancements in Automated Synthesis of Positional Isotopologues

The synthesis of specific positional isotopologues—molecules labeled with isotopes at a particular atomic position—has traditionally been a complex, manual, and time-consuming process. However, the future points towards greater automation, enhancing reliability, precision, and throughput.

Recent developments have seen significant strides in the automated synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), which often involves the rapid incorporation of short-lived isotopes. iaea.org For instance, fully automated synthesis modules, such as the iMiDEV™, have been developed for the production of ¹¹C-labeled compounds like L-[¹¹C]methionine. These systems integrate synthesis, purification, and formulation into a single, computer-controlled process. researchgate.net This technology enables precise control over reaction parameters, leading to improved radiochemical yields and reduced synthesis times.

While much of the current focus is on radioactive isotopes for medical imaging, the underlying principles and technologies are readily adaptable for the synthesis of stable isotopologues like Bromoethane-2-¹³C. iaea.org The demand for such compounds as tracers in metabolic studies, as standards in quantitative mass spectrometry, and as probes in mechanistic studies is growing. iaea.orgspectroscopyonline.com Automated platforms, leveraging microfluidic technology, can offer dose-on-demand synthesis, minimizing waste and making isotopically labeled compounds more accessible for a broader range of research applications. The move towards automation serves to decrease operator radiation dose in radiochemistry and, for stable isotopes, ensures more reliable, reproducible, and high-purity production. iaea.org

High-Throughput Isotope Effect Screening

Kinetic Isotope Effects (KIEs) provide invaluable insights into reaction mechanisms by revealing which bonds are altered in the rate-determining step. libretexts.orgepfl.ch The ability to screen for these effects on a massive scale could dramatically accelerate mechanistic studies and the discovery of new catalysts. High-throughput screening (HTS) methods, which allow for the rapid testing of large numbers of compounds, are becoming increasingly integrated with isotope-based analyses. oup.com

The convergence of stable isotope labeling with HTS technologies, particularly mass spectrometry, is a key area of development. nih.govnih.gov For example, a method using stable isotope labeling combined with flow injection analysis-tandem mass spectrometry (FIA-MS/MS) has been developed for the high-throughput screening of substances in complex mixtures. nih.gov This approach demonstrates the potential for rapidly analyzing numerous samples, a principle that can be extended to screening reactions for specific isotope effects. nih.govacs.org

In the context of Bromoethane-2-¹³C, one could envision HTS setups designed to study its reactivity in various chemical transformations. By comparing the reaction rates or product distributions of the labeled compound against its unlabeled counterpart (Bromoethane) across a library of catalysts or reaction conditions, researchers could quickly identify systems where the C-Br or C-C bond cleavage is mechanistically significant. The development of methods for measuring KIEs at natural isotopic abundance using NMR spectroscopy has already been a significant advance, but these can be limited by the need for large amounts of material. nih.govharvard.edu Future HTS methods could overcome this by using highly sensitive detection techniques and miniaturized reaction formats to screen for significant isotope effects, thereby guiding more detailed mechanistic investigations. oup.com

Emerging Roles in Chemical Biology and Materials Science Research

The use of stable isotopologues is expanding beyond traditional tracer studies into more intricate roles in chemical biology and the innovative field of materials science.

In chemical biology , isotopically labeled molecules like Bromoethane-2-¹³C serve as powerful probes for elucidating complex biological pathways. wikipedia.orgrsc.org The introduction of a ¹³C label allows for tracking the metabolic fate of the ethyl group in cellular systems using techniques like mass spectrometry and NMR spectroscopy. This is crucial for metabolic flux analysis and understanding how small molecules are processed by enzymes. isotope.comcortecnet.com The deliberate introduction of a stable isotope perturbs the natural isotopologue distribution, which can be exploited to provide analytical standards for quantitative studies of physiological and metabolic processes. spectroscopyonline.com Furthermore, isotopically pure compounds, such as enzymes with depleted heavy isotopes, have been shown to exhibit significantly different reaction rates, opening up new avenues for studying and manipulating biological processes. ki.se

In materials science , the concept of "isotopetronics" or "isotope alloying" is an emerging frontier where the isotopic composition of a material is intentionally manipulated to alter its physical properties. lanl.govamazon.com While much of this research has focused on solid-state physics, such as improving the properties of silicon or aluminum alloys, the principles can be extended to other materials. lanl.gov Bromoethane-2-¹³C could act as a labeled precursor in the synthesis of novel polymers or organic electronic materials. The difference in mass between ¹²C and ¹³C, though small, can affect vibrational modes (phonons) within a material, which in turn can influence properties like thermal conductivity and electron transport. amazon.com As researchers seek to fine-tune material properties at the atomic level, the strategic incorporation of specific isotopes represents a novel and subtle tool for materials design. jhu.edu

Refinement of Computational Models for Complex Isotope Effects

Parallel to experimental advances, the computational modeling of isotope effects is becoming increasingly sophisticated, providing deeper mechanistic insights that are often difficult to obtain through experiments alone. rsc.orgresearchgate.net Early models for predicting KIEs have been significantly refined through the use of electronic structure methods like Density Functional Theory (DFT) and combined quantum mechanical/molecular mechanical (QM/MM) approaches. researchgate.netacs.org

These advanced computational protocols allow for the prediction of isotope effects in complex molecular systems. rsc.orgacs.org For a molecule like Bromoethane-2-¹³C, these models can be used to calculate the expected KIE for different proposed reaction mechanisms, such as Sₙ1 versus Sₙ2 substitution reactions. nih.gov For example, computational studies have been used to interpret the ¹³C KIEs in the bromination of alkenes, helping to rule out certain mechanistic possibilities. nih.gov The accuracy of these predictions is crucial, as experimental KIEs can be small and require precise measurement. nih.govosti.gov

A key challenge is accurately modeling the transition state and the influence of the surrounding environment, such as the solvent. acs.orgaip.org Recent work has shown that explicitly modeling the first shell of solvent molecules can be critical for obtaining good agreement with experimental values for vapor pressure isotope effects. acs.org Future refinements will likely involve the use of more accurate quantum chemical methods and improved force fields for the molecular dynamics simulations that model the environment. aip.orgnih.gov These advancements will enable a more reliable prediction and interpretation of complex isotope effects, solidifying the role of computational chemistry as an indispensable partner to experimental studies in this field. princeton.edu

Q & A

Q. How is Bromoethane-2-¹³C synthesized, and what isotopic purity considerations are critical for research applications?

Bromoethane-2-¹³C is synthesized using ¹³C-labeled precursors, such as ethanol-2-¹³C, through bromination with hydrobromic acid (HBr) under controlled conditions. Isotopic purity (≥99%) is critical to minimize interference in tracer studies. Purification steps, including fractional distillation or chromatography, ensure removal of unlabeled contaminants. Researchers must validate isotopic enrichment via mass spectrometry or nuclear magnetic resonance (NMR) .

Q. What analytical methods are recommended for detecting Bromoethane-2-¹³C in complex matrices?

Gas chromatography with flame ionization detection (GC/FID) or mass spectrometry (GC/MS) is commonly used. For example, air samples can be adsorbed onto activated charcoal, desorbed with 2-propanol, and analyzed via GC/FID, achieving a detection limit of 0.02 mg/m³ . Isotopic correction in MS is essential to distinguish ¹³C signals from background noise.

Q. How does Bromoethane-2-¹³C differ from unlabeled bromoethane in experimental applications?

The ¹³C label enables tracking of molecular pathways in reaction mechanisms or metabolic studies. For instance, in NMR, the ¹³C nucleus provides distinct spectral signals (e.g., ~12–15 ppm for the labeled carbon), allowing precise monitoring of intermediates without isotopic scrambling .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data from studies using Bromoethane-2-¹³C?

Discrepancies in reaction rates or isotope effects often arise from impurities or competing pathways. Researchers should:

- Validate isotopic purity using high-resolution MS .

- Replicate experiments under inert atmospheres to exclude side reactions.

- Use computational modeling (e.g., DFT) to predict and reconcile isotopic effects .

Q. How can NMR spectroscopy be optimized for tracking ¹³C-labeled intermediates in reactions involving Bromoethane-2-¹³C?

Q. What role does Bromoethane-2-¹³C play in environmental tracer studies, and how are detection limits optimized?

It serves as a stable isotope tracer for tracking halogenated hydrocarbon degradation in soil or water. Solid-phase microextraction (SPME) coupled with GC/MS improves detection sensitivity (sub-ppb levels). Calibration curves must account for matrix effects (e.g., organic content in soil) to avoid false negatives .

Methodological Considerations

Q. How should researchers design experiments to account for kinetic isotope effects (KIEs) in Bromoethane-2-¹³C reactions?

KIEs arise from differences in bond vibrational energies between ¹²C and ¹³C. Experimental protocols include:

- Parallel experiments with labeled/unlabeled substrates.

- Measuring rate constants (k_H/k_D) via Arrhenius plots.

- Comparing computational KIE predictions (e.g., Bigeleisen equation) with empirical data .

Q. What are the best practices for synthesizing derivatives of Bromoethane-2-¹³C for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。